1-Naphthol-4-sulfonic acid

Dye Intermediate Synthesis Process Chemistry Isomer Separation

1-Naphthol-4-sulfonic acid (NW acid, CAS 84-87-7) is the essential 1,4-isomer for manufacturing Direct Blue 8, 120, 123, 168, Direct Violet RB, and Acid Red B. Generic substitution with 1-naphthol-2-sulfonic acid or Schaeffer's acid fails Color Index specifications due to regioselectivity imparted by the 4-position sulfonic group. It also enables derivatization to water-soluble chelators for sub-nM Co(II) and Cu(II) detection. Our ton-scale supply meets national standards with HPLC purity ≥97% (230 nm, 0.39% precision). CoA provided with every order.

Molecular Formula C10H8O4S
Molecular Weight 224.23 g/mol
CAS No. 84-87-7
Cat. No. B1217421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthol-4-sulfonic acid
CAS84-87-7
Synonyms1,4-naphthol sulfonic acid
1-hydroxy-4-naphthalenesulfonic acod
1-naphthol-4-sulfonic acid
1-naphthol-4-sulfonic acid, potassium salt
1-naphthol-4-sulfonic acid, sodium salt
Molecular FormulaC10H8O4S
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O
InChIInChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)
InChIKeyHGWQOFDAUWCQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthol-4-sulfonic Acid (CAS 84-87-7) Procurement and Differential Technical Profile


1-Naphthol-4-sulfonic acid (CAS 84-87-7), also known as Nevile-Winther acid (NW acid), is an aromatic sulfonic acid belonging to the 1-naphthalenesulfonate class [1]. It is primarily employed as a key coupling component in the synthesis of azo dyes and as an analytical reagent, with its functional group arrangement (1-hydroxyl, 4-sulfonic acid) dictating its specific reactivity profile . The compound exhibits a melting point of 170 °C (decomposition) and high water solubility [2].

Why Generic Substitution Fails: Structural and Performance Constraints of 1-Naphthol-4-sulfonic Acid


Generic substitution of 1-naphthol-4-sulfonic acid with other naphthalene sulfonates (e.g., 1-naphthol-2-sulfonic acid, 1-naphthol-5-sulfonic acid, or 2-naphthol-6-sulfonic acid) is not technically viable due to the critical impact of sulfonic acid group positioning on both reaction kinetics and final product properties [1]. The 4-position sulfonation in NW acid directs electrophilic substitution to the ortho (2-) position during azo coupling, while alternative isomers exhibit different regioselectivity [2]. Furthermore, sulfonation at the 4-position yields a specific electronic distribution in the naphthalene ring that directly influences the bathochromic shift of resultant dyes, a property that cannot be replicated by the 2- or 5-sulfonated isomers .

Quantitative Differentiation Evidence for 1-Naphthol-4-sulfonic Acid Procurement


Synthetic Isomer Purity Control: Minimization of 1-Naphthol-2-sulfonic Acid

Industrial-grade 1-naphthol-4-sulfonic acid is specifically valued for containing only 'extremely small amounts' of the isomeric byproduct 1-naphthol-2-sulfonic acid [1]. Patented synthesis methods demonstrate that using inert solvents such as monochlorobenzene during sulfonation 'significantly reduces or practically avoids' polysulfonation, yielding a product with substantially lower 1-naphthol-2-sulfonic acid content compared to standard sulfonation [2].

Dye Intermediate Synthesis Process Chemistry Isomer Separation

Azo Coupling Regioselectivity: Exclusive Substitution at the 2-Position

1-Naphthol-4-sulfonic acid undergoes diazonium coupling exclusively at the 2-position . This is in contrast to 1-naphthol (unsulfonated), which can couple at both the 2- and 4-positions, and 1-naphthol-5-sulfonic acid, which couples at the 2-position with altered electronics. The presence of the sulfonic acid group at the 4-position blocks this site from electrophilic attack and activates the ortho (2-) position [1].

Azo Dye Synthesis Regioselectivity Coupling Chemistry

Structural Basis for Dye Color Differentiation: 4-Sulfonation Enables Specific Blue and Red Dyes

The specific 1,4-substitution pattern of 1-naphthol-4-sulfonic acid enables the synthesis of specific azo dyes, including Direct Blue 8 (C.I. 24140), Direct Blue 120, Direct Blue 123, Direct Blue 168, Direct Violet RB, and Acid Red B, among others [1]. In contrast, the 2,6-isomer (2-naphthol-6-sulfonic acid, Schaeffer's acid) produces dyes with distinct bathochromic shifts and is used for different color ranges.

Dye Chemistry Structure-Color Relationship Textile Dyes

Analytical Application Differentiation: Nitrosation Derivatization for Trace Analysis

1-Naphthol-4-sulfonic acid serves as the precursor for 2-nitroso-1-naphthol-4-sulfonic acid (nitroso-NW acid), a chelating agent with demonstrated analytical utility . Nitroso-NW acid enables the simultaneous electrochemical detection of Co(II) and Cu(II) with a Cu(II) detection limit of 0.457 nM and a linear range of 0.001–100 μM [1]. Alternative nitroso-naphthol derivatives (e.g., 1-nitroso-2-naphthol) lack the water solubility conferred by the 4-sulfonate group.

Analytical Chemistry Trace Metal Detection Spectrophotometry

Toxicological Differentiation: Comparative Acute Toxicity Data

1-Naphthol-4-sulfonic acid exhibits an oral LD50 (mouse) of 10,000 mg/kg and an intraperitoneal LD50 of 2,500 mg/kg [1]. This toxicity profile differs from its positional isomer 1-naphthol-2-sulfonic acid, as well as from 1-naphthol (unsulfonated), which has a reported oral LD50 (rat) of 1,870 mg/kg and dermal LD50 (rabbit) of 880 mg/kg [2].

Toxicology Safety Assessment Occupational Health

HPLC Analytical Method Validation: Precision Data for Quality Control

A validated HPLC method for 1-naphthol-4-sulfonic acid has been established using methanol and tetramethylammonium bromide aqueous solution (50:50 v/v) as mobile phase, with detection at 230 nm and flow rate of 1.0 mL/min [1]. The method achieves a precision (relative standard deviation) of 0.39% for peak area quantification [1]. This level of analytical precision enables rigorous batch-to-batch quality verification.

Analytical Chemistry Quality Control HPLC Method Development

Optimal Application Scenarios for 1-Naphthol-4-sulfonic Acid Based on Differential Evidence


Industrial Synthesis of C.I. Direct Blue and Acid Red Azo Dyes

1-Naphthol-4-sulfonic acid is the required coupling component for the manufacture of Direct Blue 8, Direct Blue 120, Direct Blue 123, Direct Blue 168, Direct Violet RB, and Acid Red B [1]. Substitution with other naphthalene sulfonates (e.g., Schaeffer's acid or 1-naphthol-2-sulfonic acid) will yield dyes that fail to meet Color Index specifications. For procurement managers, ensuring the correct 1,4-isomer is essential for maintaining product quality and avoiding costly reformulation.

Development of Aqueous Electrochemical Sensors for Trace Cobalt and Copper

Derivatization of 1-naphthol-4-sulfonic acid to 1-diazo-2-naphthol-4-sulfonic acid yields a water-soluble chelating agent capable of simultaneous Co(II) and Cu(II) detection with a Cu(II) detection limit of 0.457 nM [2]. Unsulfonated naphthol derivatives lack the aqueous solubility required for this application. This is the preferred starting material for analytical chemists developing electrochemical sensors for environmental or industrial wastewater monitoring.

Synthesis of Reactive Dyes with KN- and M-Type Structures

1-Naphthol-4-sulfonic acid has been successfully employed as a coupling component to synthesize five KN-type structural dyes and one M-type structural dye, with the performance and properties of these reactive dyes having been systematically tested and evaluated [3]. This validated application supports the compound's utility in developing reactive dye formulations for cellulosic fiber dyeing where wash fastness is critical.

High-Volume Dye Intermediate Procurement Requiring Validated Quality Control

For procurement of ton-scale quantities, the existence of a validated HPLC method with 0.39% precision [4] provides a robust framework for quality assurance. Purchasers should specify that supplied material meets the technical requirements of the applicable national standard for 1-naphthol-4-sulfonic acid (NW acid) [5] and request Certificates of Analysis that include HPLC purity data measured at 230 nm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthol-4-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.